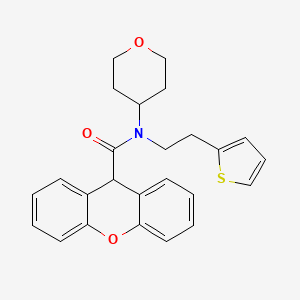

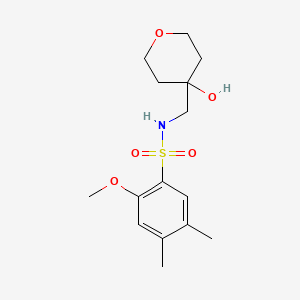

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer Treatment

A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base demonstrated significant potential in photodynamic therapy (PDT). These compounds, due to their excellent fluorescence properties and high singlet oxygen quantum yield, show promise as Type II photosensitizers for cancer treatment. Their spectroscopic, photophysical, and photochemical properties make them suitable candidates for further exploration in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Computational Chemistry and Drug Design

Another facet of research involving sulfonamide molecules, such as the synthesis and characterization of a newly synthetized sulfonamide molecule, underscores the importance of computational studies. These studies, aligning structural characterization with theoretical models, pave the way for understanding and predicting molecular interactions critical in drug design and development (Murthy et al., 2018).

Synthesis of Tetrahydropyrans

Research into the synthesis of 3-alkylthio-2-methoxytetrahydropyrans reveals methods for creating derivatives through reactions with alkylsulfenyl chlorides. These compounds, related to the core structure of interest, have applications in synthetic chemistry, potentially contributing to the development of new therapeutic agents or materials (Baldwin & Brown, 1967).

Antitumor and Enzyme Inhibition Studies

A series of benzenesulfonamides showed potential in cytotoxicity, tumor specificity, and enzyme inhibition, particularly against human carbonic anhydrase isoforms. Such studies are essential for discovering new anticancer compounds and understanding their mechanisms of action (Gul et al., 2016).

Corrosion Inhibition

In the field of materials science, derivatives of benzenesulfonamide, including those with structures akin to the compound of interest, have been explored for their corrosion inhibition properties. Quantum chemical and molecular dynamic simulation studies reveal these compounds' effectiveness in protecting metal surfaces, showcasing their potential industrial applications (Kaya et al., 2016).

Propiedades

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-11-8-13(20-3)14(9-12(11)2)22(18,19)16-10-15(17)4-6-21-7-5-15/h8-9,16-17H,4-7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVYMMUTUMNUHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)

![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)